molecular formula C7H3ClN4 B1592717 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 24391-41-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B1592717
Key on ui cas rn: 24391-41-1
M. Wt: 178.58 g/mol
InChI Key: NEWCOPCSNFUQQY-UHFFFAOYSA-N
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Patent
US09181221B2

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:10]([CH:11]=[N:12]O)=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.S(Cl)(Cl)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]2[C:10]([C:11]#[N:12])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
865 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2C=NO
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
saturated aqueous NaHCO3 is added
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to afford a first portion of product
EXTRACTION
Type
EXTRACTION
Details
The filtrate is then extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product is then re-crystallized in ethyl acetate/hexanes (1:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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